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molecular formula C7H8BIO3 B569776 (2-Iodo-5-methoxyphenyl)boronic acid CAS No. 89694-50-8

(2-Iodo-5-methoxyphenyl)boronic acid

Cat. No. B569776
M. Wt: 277.852
InChI Key: XQYAEIDOJUNIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284270B2

Procedure details

Into a 25 mL round bottom flask equipped with a stir bar was added phenyl acetic acid (0.075 g, 0.55 mmol, 1.1 equiv), (2-iodo-5-methoxyphenyl)boronic acid (13.9 mg, 0.05 mmol, 10 mol %) and 1 g of activated 4 Å Molecular Sieves. Dichloromethane (7 mL) was added and the mixture was stirred for 10 min. Then, benzylamine (55 pit, 0.5 mmol, 1 equiv) was added (in order to get reproducible results, it is necessary to use a gas tight 100 μL syringe). The resulting mixture was stirred for 2 h at room temperature (24-25° C.). The reaction mixture was filtered through a pad of Celite® 545, the filtrate was washed with aqueous acidic solution (pH=4), aqueous basic solution (pH=10-11) and brine. The organic layer was collected, dried over anhydrous Na2SO4 and evaporated to yield the title compound (71% using 1, 98% using 2) as a pure product. The catalyst can be recuperated in up to 80% yield by acidification of the aqueous basic solution to pH 7 and extraction with EtOAc.
Quantity
0.075 g
Type
reactant
Reaction Step One
Quantity
13.9 mg
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([OH:10])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.IC1C=CC(OC)=CC=1B(O)O.[CH2:23]([NH2:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>ClCCl>[CH2:23]([NH:30][C:8](=[O:10])[CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
0.075 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)O
Name
Quantity
13.9 mg
Type
reactant
Smiles
IC1=C(C=C(C=C1)OC)B(O)O
Step Two
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 mL round bottom flask equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
(in order to get reproducible results, it is necessary to use a gas tight 100 μL syringe)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 2 h at room temperature (24-25° C.)
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a pad of Celite® 545
WASH
Type
WASH
Details
the filtrate was washed with aqueous acidic solution (pH=4), aqueous basic solution (pH=10-11) and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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